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Abstract
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable

scaffold in modern chemical research, particularly in medicinal chemistry and materials

science.[1][2] Its inherent ring strain of approximately 26 kcal/mol imparts unique reactivity,

making cyclobutane derivatives versatile intermediates for complex molecular architectures.[3]

This guide explores the untapped potential of 2-propylcyclobutanone (CAS No. 34995-23-8),

a sparsely documented yet promising chemical entity.[4] We will delineate its core chemical

properties, propose robust synthetic strategies, and, most importantly, provide a forward-

looking perspective on its application in drug discovery as a three-dimensional fragment, a

precursor for novel bioactive compounds, and a versatile intermediate for strategic ring-

expansion reactions. This document is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage strained-ring systems for next-generation

molecular innovation.

Introduction: The Strategic Value of a Strained Ring
System
Cyclobutane rings are foundational structural units in a variety of natural products, including

bioactive lignans and alkaloids.[5][6][7] In drug development, their incorporation offers a

pathway to escape the "flatland" of predominantly sp²-hybridized molecules, providing distinct

three-dimensional vectors that can improve pharmacological properties.[1] The puckered, non-

planar structure of the cyclobutane ring can enhance binding affinity, improve metabolic
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stability, and serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or

phenyl moieties.[8][9]

2-Propylcyclobutanone stands as a particularly interesting building block. The cyclobutanone

core provides a locus of reactivity, driven by ring strain and the electrophilic carbonyl group.[10]

The 2-propyl substituent offers a lipophilic handle and a non-polar vector that can be exploited

for probing hydrophobic pockets in biological targets or for directing subsequent synthetic

transformations. This guide will illuminate the key research avenues where this molecule can

serve as a powerful synthetic tool.

Physicochemical Profile and Synthesis
A thorough understanding of a molecule's properties is paramount for its application. The key

physicochemical data for 2-propylcyclobutanone are summarized below.

Property Value Source

CAS Number 34995-23-8 [4][11]

Molecular Formula C₇H₁₂O [12]

Molecular Weight 112.17 g/mol [12]

Boiling Point 73-75 °C (at 100 Torr) [11]

Density (Predicted) 0.922 ± 0.06 g/cm³ [11]

IUPAC Name 2-propylcyclobutan-1-one [12]

Synthetic Strategies
The synthesis of 2-substituted cyclobutanones is well-established in the literature, primarily

relying on [2+2] cycloaddition reactions or ring expansions of smaller systems.[13][14] These

methods provide reliable access to the core scaffold.
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[2+2] Cycloaddition

Pent-1-ene

2-Propylcyclobutanone

hv or TM catalyst

Ketene (or equivalent)

1-Propyl-1-vinylcyclopropanol
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Caption: Primary synthetic routes to 2-propylcyclobutanone.

Experimental Protocol: Synthesis via [2+2]
Cycloaddition
This protocol describes a representative synthesis of 2-propylcyclobutanone from pent-1-ene

and a ketene equivalent, dichloroacetyl chloride, followed by reductive dehalogenation.

Materials:

Pent-1-ene

Dichloroacetyl chloride

Triethylamine (Et₃N)

Zinc dust (activated)

Ammonium chloride (NH₄Cl)
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Diethyl ether (anhydrous)

Hexane (anhydrous)

Glacial acetic acid

Procedure:

Cycloaddition:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous hexane and an excess of pent-1-ene.

Cool the solution to 0 °C in an ice bath.

In a separate dropping funnel, prepare a solution of dichloroacetyl chloride and

triethylamine in anhydrous hexane.

Add the dichloroacetyl chloride/triethylamine solution dropwise to the stirred pent-1-ene

solution over 2 hours, maintaining the temperature at 0 °C. The triethylamine neutralizes

the HCl byproduct, allowing for the in-situ formation of dichloroketene.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight.

Filter the reaction mixture to remove triethylammonium chloride salts and concentrate the

filtrate under reduced pressure to yield the crude dichlorocyclobutanone adduct.

Dechlorination:

Dissolve the crude adduct in a mixture of diethyl ether and glacial acetic acid.

Add activated zinc dust portion-wise to the stirred solution. The reaction is exothermic;

maintain the temperature below 30 °C with an ice bath if necessary.

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Filter the reaction mixture through a pad of celite to remove excess zinc.
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Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purification & Validation:

Purify the resulting crude oil by fractional distillation under reduced pressure or by flash

column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

The final product, 2-propylcyclobutanone, should be validated by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its structure and purity. The

disappearance of the C-Cl signals and the appearance of new aliphatic proton signals in

the NMR spectrum serve as key validation points.

Potential Research Applications
The synthetic utility of 2-propylcyclobutanone stems from its unique combination of a strained

ring and a functional handle. Below, we detail its most promising research applications.

Synthetic Intermediates Drug Discovery & Medicinal Chemistry

2-Propylcyclobutanone

Ring Expansion
(e.g., to 2-Propylcyclopentanone)

Lewis Acid / Radical Initiators

Baeyer-Villiger Oxidation
(to γ-Propyl-γ-valerolactone)

m-CPBA / Biocatalysis

Fragment-Based Discovery
(3D Scaffold Development)

Reductive Amination / Wittig

Bioactive Molecule Synthesis
(Natural Product Analogs)

Multi-step Synthesis
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Caption: Key synthetic transformations and applications of 2-propylcyclobutanone.

Application 1: A Versatile Synthetic Intermediate
The high ring strain makes the cyclobutanone ring susceptible to strategic cleavage and

rearrangement, providing access to more complex structures.[10]
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Ring Expansion Reactions: This is arguably the most powerful application. Cyclobutanones

can undergo ring expansion to form cyclopentanones and other larger ring systems, which

are ubiquitous in pharmaceuticals and natural products.[15] Free radical-mediated ring

expansions, for instance, offer a reliable method to convert 2-propylcyclobutanone into 2-

propylcyclopentanone, a valuable fragrance and flavor intermediate.[16][17] This

transformation leverages the relief of ring strain as a thermodynamic driving force.[16]

Baeyer-Villiger Oxidation: The oxidation of cyclobutanones provides regioselective access to

γ-lactones.[10] Applying this to 2-propylcyclobutanone would yield γ-propyl-γ-

valerolactone. This reaction can be achieved with classic peroxy acids (like m-CPBA) or

through modern biocatalytic methods, which offer high enantioselectivity.[14][18] These

lactones are crucial building blocks for polymers, solvents, and biologically active molecules.

Application 2: A Scaffold for Drug Discovery
The cyclobutane core is an underutilized three-dimensional scaffold in fragment-based drug

discovery (FBDD).[2]

Fragment Library Development: 2-Propylcyclobutanone is an ideal starting point for a

novel fragment library. Its molecular weight (112.17 g/mol ) and calculated LogP (1.5) fit well

within the "Rule of Three" for fragment design.[12] The ketone functionality allows for rapid

diversification through reactions like reductive amination, Wittig olefination, or Grignard

additions, introducing vectors for fragment growth. The propyl group itself serves as an initial

hydrophobic probe.

2-Propylcyclobutanone
(Core Fragment)

Chemical Diversification
(Reductive Amination, etc.)

Parallel Synthesis 3D Fragment Library Biophysical Screening
(SPR, NMR, X-ray) Identified Hit Structure-Based Design

(Fragment Growth/Linking) Lead Compound

Click to download full resolution via product page

Caption: Workflow for utilizing 2-propylcyclobutanone in fragment-based drug discovery.

Bioisosteric Replacement and Scaffolding: In lead optimization, a cyclobutane ring can serve

as a rigid, 3D-bioisostere for more flexible alkyl chains or planar aromatic rings, often
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improving metabolic stability and altering the vectoral presentation of substituents.[1] The 2-
propylcyclobutanone scaffold could be used to synthesize analogs of known drugs to

explore new intellectual property space and enhance pharmacokinetic profiles. For example,

recent studies have shown cyclobutane-based derivatives to be potent inhibitors of enzymes

like acetyl-CoA carboxylase.[9]

Application 3: Precursor for Fragrance and Flavor
Compounds
While less explored for cyclobutanones compared to their cyclopentanone and cyclohexanone

counterparts, alkyl-substituted cyclic ketones are a well-known class of fragrance compounds.

[19][20] 2-Propylcyclopentanone, accessible via ring expansion, is a known fragrance

ingredient.[17][21] A direct investigation into the olfactory properties of 2-propylcyclobutanone
itself is a valid research avenue. Its unique strained structure may confer novel scent

characteristics not found in other cyclic ketones.

Protocol: Radical-Mediated Ring Expansion
This protocol details the conversion of 2-propylcyclobutanone to 2-propylcyclopentanone,

demonstrating its utility as a synthetic intermediate.

Materials:

2-Propylcyclobutanone

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

Hexamethylphosphoramide (HMPA)

tert-Butanol

Tetrahydrofuran (THF, anhydrous)

Saturated aqueous sodium thiosulfate

Saturated aqueous sodium bicarbonate

Diethyl ether

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00259
https://pure.rug.nl/ws/files/169934267/1_s2.0_S0926860X21001216_main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822342/
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylcyclopentanone
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/product/b12095275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup:

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and

cool to -78 °C (dry ice/acetone bath).

Add HMPA and tert-Butanol to the flask.

Add the 0.1 M solution of samarium(II) iodide dropwise until the characteristic deep blue

color persists, indicating the reaction environment is free of trace oxidants.

Ring Expansion:

In a separate flask, prepare a solution of 2-propylcyclobutanone in a minimal amount of

anhydrous THF.

Slowly add the cyclobutanone solution to the stirred SmI₂ solution at -78 °C. The blue

color will fade as the reaction proceeds. Continue adding SmI₂ solution to maintain a slight

excess (persistent blue/green color).

The mechanism involves single-electron transfer from SmI₂ to the carbonyl, generating a

ketyl radical which undergoes β-scission of the strained cyclobutane ring, followed by a

second reduction and protonation to yield the ring-expanded product.

Monitor the reaction by GC-MS.

Workup and Purification:

Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by

saturated aqueous sodium bicarbonate.

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Validation:
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Purify the crude product by flash chromatography.

Confirm the structure of 2-propylcyclopentanone via NMR and IR spectroscopy. A key

validation point in the IR spectrum is the shift of the carbonyl stretch to a lower

wavenumber (approx. 1745 cm⁻¹) compared to the starting cyclobutanone (approx. 1785

cm⁻¹), which is characteristic of the reduced ring strain in the five-membered ring.

Conclusion and Future Outlook
2-Propylcyclobutanone represents a molecule of significant, yet largely unexplored, potential.

Its true value lies not in its direct application, but in its role as a versatile and powerful building

block. The inherent reactivity of the strained ketone provides a gateway to a diverse range of

molecular architectures, from larger carbocycles and lactones to complex, three-dimensional

fragments for drug discovery. For researchers in medicinal chemistry, organic synthesis, and

materials science, 2-propylcyclobutanone offers a unique opportunity to build novel molecular

complexity from a simple, accessible core. Future research should focus on developing

enantioselective syntheses of this chiral molecule and systematically exploring its derivatization

to populate fragment libraries and create novel bioactive compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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